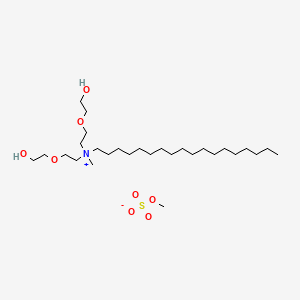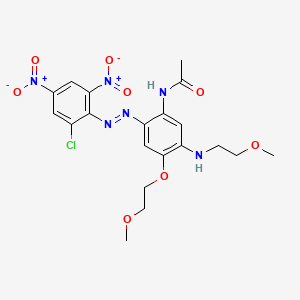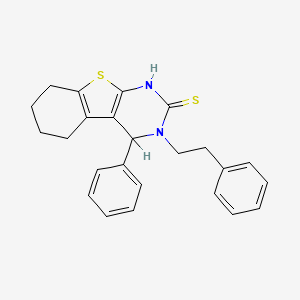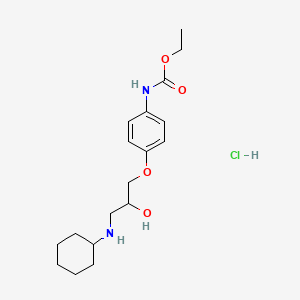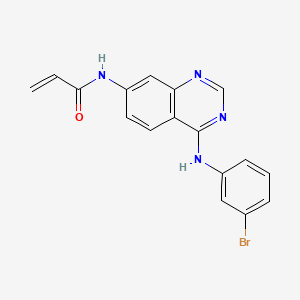
3,4-Dichlorobenzylidineaminoacetaldehyde diethyl acetal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichlorobenzylidineaminoacetaldehyde diethyl acetal is an organic compound with the molecular formula C13H17Cl2NO2. It is a derivative of benzylideneaminoacetaldehyde, where the benzylidene group is substituted with two chlorine atoms at the 3 and 4 positions, and the aminoacetaldehyde is protected as a diethyl acetal. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorobenzylidineaminoacetaldehyde diethyl acetal typically involves the condensation of 3,4-dichlorobenzaldehyde with aminoacetaldehyde diethyl acetal. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired acetal.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and enable the efficient removal of by-products. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can also enhance the efficiency and selectivity of the reaction.
化学反应分析
Types of Reactions
3,4-Dichlorobenzylidineaminoacetaldehyde diethyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The chlorine atoms on the benzylidene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 3,4-Dichlorobenzaldehyde or 3,4-dichlorobenzoic acid.
Reduction: 3,4-Dichlorobenzylamine.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
科学研究应用
3,4-Dichlorobenzylidineaminoacetaldehyde diethyl acetal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of 3,4-Dichlorobenzylidineaminoacetaldehyde diethyl acetal involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the chlorine atoms enhances its reactivity and selectivity in these interactions.
相似化合物的比较
Similar Compounds
Benzylideneaminoacetaldehyde diethyl acetal: Lacks the chlorine substituents, resulting in different reactivity and selectivity.
3,4-Dichlorobenzaldehyde: Similar structure but lacks the aminoacetaldehyde diethyl acetal moiety.
3,4-Dichlorobenzylamine: Similar structure but lacks the acetal protecting group.
Uniqueness
The presence of the 3,4-dichloro substituents in 3,4-Dichlorobenzylidineaminoacetaldehyde diethyl acetal imparts unique chemical properties, such as increased reactivity towards nucleophiles and enhanced stability under acidic conditions. These properties make it a valuable intermediate in organic synthesis and various industrial applications.
属性
CAS 编号 |
102585-26-2 |
|---|---|
分子式 |
C13H15Cl2NO3 |
分子量 |
304.17 g/mol |
IUPAC 名称 |
2-[(E)-(3,4-dichlorophenyl)methylideneamino]-2,2-diethoxyacetaldehyde |
InChI |
InChI=1S/C13H15Cl2NO3/c1-3-18-13(9-17,19-4-2)16-8-10-5-6-11(14)12(15)7-10/h5-9H,3-4H2,1-2H3/b16-8+ |
InChI 键 |
GOSSJWHVCSCVQG-LZYBPNLTSA-N |
手性 SMILES |
CCOC(C=O)(/N=C/C1=CC(=C(C=C1)Cl)Cl)OCC |
规范 SMILES |
CCOC(C=O)(N=CC1=CC(=C(C=C1)Cl)Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





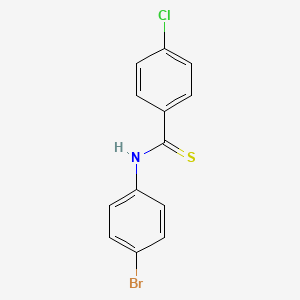
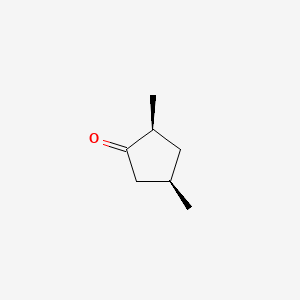
![1-[2,3-dichloro-6-(1-imidazol-1-ylethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid;hydrate](/img/structure/B12697568.png)
![2,2-Dimethoxyethyl[(6-methoxy-1,4-dimethyl-9H-carbazol-3-YL)methylene]amine](/img/structure/B12697577.png)

